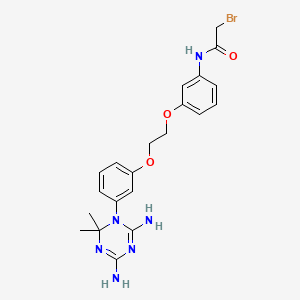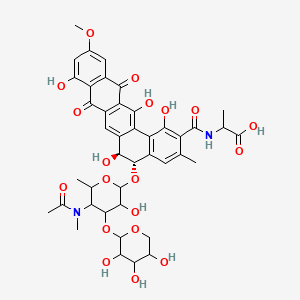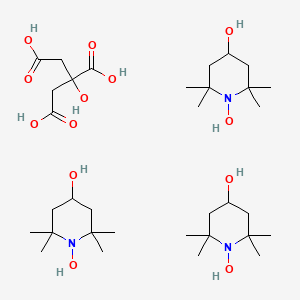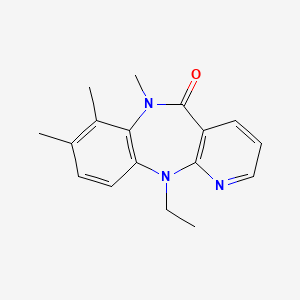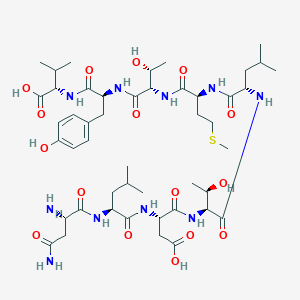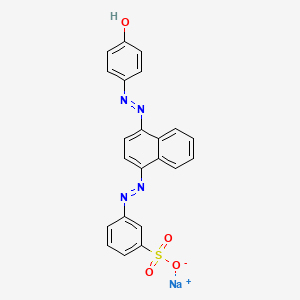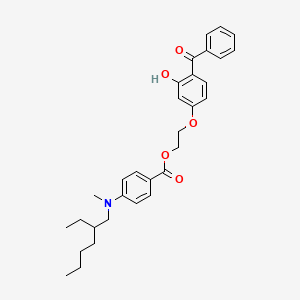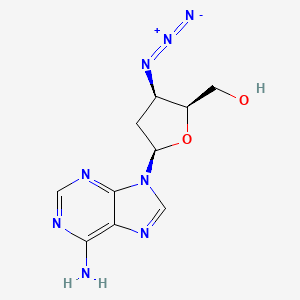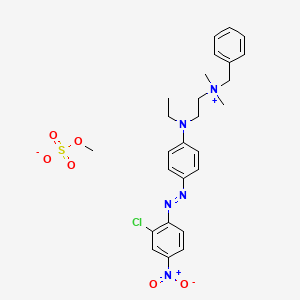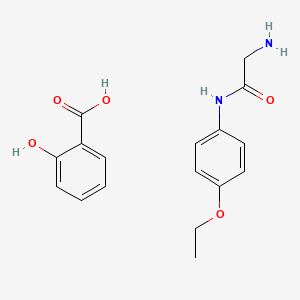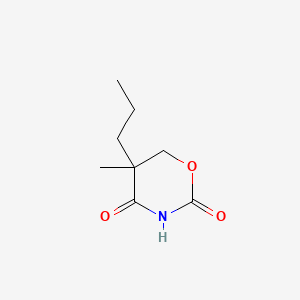
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione is a chemical compound with the molecular formula C8H13NOS2 and a molecular weight of 203.32492 g/mol . This compound is known for its unique structure, which includes an oxazine ring, making it a subject of interest in various fields of scientific research.
Chemical Reactions Analysis
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The oxazine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The oxazine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Dihydro-5-methyl-5-propyl-2H-1,3-oxazine-2,4(3H)-dione can be compared with other oxazine derivatives, such as:
- Dihydro-5-methyl-5-ethyl-2H-1,3-oxazine-2,4(3H)-dione
- Dihydro-5-methyl-5-butyl-2H-1,3-oxazine-2,4(3H)-dione
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and biological activity. The unique propyl group in this compound may confer distinct properties compared to its analogs .
Properties
CAS No. |
90555-98-9 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-methyl-5-propyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-3-4-8(2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11) |
InChI Key |
DCLFMQJCQLBLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


